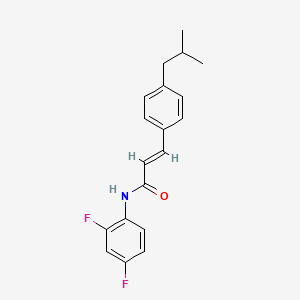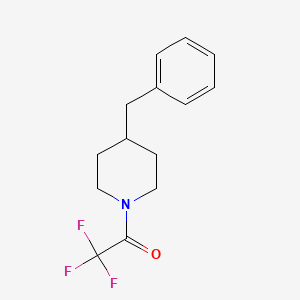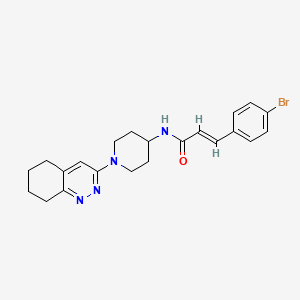
3-(Benzylsulfanyl)-6-(2,4-dichlorobenzyl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(Benzylsulfanyl)-6-(2,4-dichlorobenzyl)pyridazine” is a pyridazine derivative. Pyridazine is a basic heterocyclic organic compound with the chemical formula (CH)4N2. It contains a six-membered ring with two adjacent nitrogen atoms. It appears that there are benzyl groups attached to the pyridazine ring, one of which has a sulfanyl (thiol) group, and the other is substituted with two chlorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms. Attached to this ring are the benzylsulfanyl and 2,4-dichlorobenzyl groups. The presence of sulfur and chlorine atoms, along with the aromatic rings, would likely result in a complex electron distribution and potentially interesting chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its degree of crystallinity, melting point, boiling point, solubility in various solvents, and stability under different conditions could be determined through experimental analysis .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Structural Analysis
- Pyridazine analogs, including compounds structurally similar to 3-(Benzylsulfanyl)-6-(2,4-dichlorobenzyl)pyridazine, have significant pharmaceutical importance due to their heterocyclic nature. These compounds have been synthesized and analyzed using spectroscopic techniques and XRD for structural confirmation. Density functional theory calculations have helped in understanding the molecular interactions and packing of these molecules (Sallam et al., 2021).
Herbicidal Activities
- Derivatives of pyridazine, including those with similar structural features to this compound, have been synthesized and shown promising herbicidal activities. These compounds have been evaluated through greenhouse tests and exhibited significant herbicidal effects even at low doses. This indicates the potential of these compounds in agricultural applications (Xu et al., 2012).
Corrosion Inhibition
- Pyridazine derivatives have been studied for their inhibitory effects on the corrosion of mild steel in acidic environments. These studies involve electrochemical, spectroscopic, and computational techniques to understand the interaction of pyridazine rings with metallic surfaces. Such compounds offer potential applications in protecting industrial materials from corrosion (Mashuga et al., 2017).
Antimicrobial Properties
- Compounds based on the pyridazine structure, resembling this compound, have been synthesized and shown antimicrobial activities. These compounds have been effective against a range of gram-positive and gram-negative bacteria, as well as fungi, highlighting their potential in developing new antimicrobial agents (El-Salam et al., 2013).
Crystal Structure and Density Functional Theory (DFT) Studies
- Detailed crystal structure analysis and DFT calculations on pyridazine derivatives provide insights into their molecular structure and interactions. Such studies are fundamental in understanding the properties and potential applications of these compounds in various scientific fields (Sallam et al., 2021).
Mécanisme D'action
Target of Action
It is known that 2,4-dichlorobenzyl alcohol (dcba), a related compound, has broad-spectrum antimicrobial activity . It is used as a preservative or active ingredient in various formulations .
Mode of Action
It can effectively inhibit the growth of yeast, mold, and skin fungi at concentrations ranging from 100 to 500 ppm . At concentrations ranging from 500 to 2000 ppm, it can act as a bacteriostatic agent .
Biochemical Pathways
It is known that dcba has a broad spectrum of antimicrobial activity, suggesting that it may interfere with essential biochemical pathways in a wide range of microorganisms .
Result of Action
Dcba, a structurally similar compound, has been shown to have a broad spectrum of antimicrobial activity, suggesting that it may have similar effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-benzylsulfanyl-6-[(2,4-dichlorophenyl)methyl]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2S/c19-15-7-6-14(17(20)11-15)10-16-8-9-18(22-21-16)23-12-13-4-2-1-3-5-13/h1-9,11H,10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHKYIPHKSWBHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4,5-Dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2395479.png)

![2-(4-cyclohexylpiperazin-1-yl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2395481.png)
![4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-ol hydrochloride](/img/structure/B2395484.png)
![3-Chloro-5-(3-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2395486.png)
![N-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}carbonyl)-N'-(4-methoxyphenyl)thiourea](/img/structure/B2395487.png)
![[2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine](/img/structure/B2395488.png)

![N-[4-[Methyl-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B2395490.png)

![8-Boc-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B2395494.png)
![4-[1-[3-(3,4-Dichlorophenyl)propanoyl]piperidin-4-yl]morpholine-3,5-dione](/img/structure/B2395496.png)
